Epimedoside Epimedoside
Brand Name: Vulcanchem
CAS No.: 106441-31-0
VCID: VC0016988
InChI: InChI=1S/C37H44O17/c1-15(2)7-12-21-22(40)13-23(41)25-27(43)34(32(52-33(21)25)19-8-10-20(47-6)11-9-19)53-37-30(46)35(31(16(3)49-37)50-18(5)39)54-36-29(45)28(44)26(42)24(51-36)14-48-17(4)38/h7-11,13,16,24,26,28-31,35-37,40-42,44-46H,12,14H2,1-6H3/t16-,24+,26+,28-,29+,30+,31-,35-,36-,37-/m0/s1
SMILES: CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)O)OC5C(C(C(C(O5)COC(=O)C)O)O)O)OC(=O)C
Molecular Formula: C37H44O17
Molecular Weight: 760.7 g/mol

Epimedoside

CAS No.: 106441-31-0

VCID: VC0016988

Molecular Formula: C37H44O17

Molecular Weight: 760.7 g/mol

* For research use only. Not for human or veterinary use.

Epimedoside - 106441-31-0

Description

Epimedoside is a flavonol glycoside extracted from the aerial parts of Epimedium koreanum Nakai (Berberidaceae) . It is also found in other organisms such as Epimedium pubescens and Epimedium acuminatum . Synonyms for Epimedoside include Epimedioside and Korepimedoside A . Its molecular formula is C37H44O17, with a molecular weight of 760.7 g/mol .

A similar compound, Epimedoside A (C32H38O15), has demonstrated significant antioxidant activity in vitro and can be sourced from Epimedium brevicornum Maxim . Epimedoside A shares structural similarities with Epimedoside, both belonging to the flavonol glycoside family .

CAS No. 106441-31-0
Product Name Epimedoside
Molecular Formula C37H44O17
Molecular Weight 760.7 g/mol
IUPAC Name [(2R,3S,4S,5R,6S)-6-[(2S,3R,4S,5S,6S)-5-acetyloxy-2-[5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxochromen-3-yl]oxy-3-hydroxy-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate
Standard InChI InChI=1S/C37H44O17/c1-15(2)7-12-21-22(40)13-23(41)25-27(43)34(32(52-33(21)25)19-8-10-20(47-6)11-9-19)53-37-30(46)35(31(16(3)49-37)50-18(5)39)54-36-29(45)28(44)26(42)24(51-36)14-48-17(4)38/h7-11,13,16,24,26,28-31,35-37,40-42,44-46H,12,14H2,1-6H3/t16-,24+,26+,28-,29+,30+,31-,35-,36-,37-/m0/s1
Standard InChIKey ZRGOVKQDBSFQIU-RDYCXQFPSA-N
SMILES CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)O)OC5C(C(C(C(O5)COC(=O)C)O)O)O)OC(=O)C
Canonical SMILES CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)O)OC5C(C(C(C(O5)COC(=O)C)O)O)O)OC(=O)C
Synonyms korepimedoside A
PubChem Compound 10327790
Last Modified Apr 15 2024

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator